molecular formula C19H25N3O2 B2773925 3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2380059-71-0

3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine

Cat. No.: B2773925
CAS No.: 2380059-71-0
M. Wt: 327.428
InChI Key: AZOFYXZYIOVFCZ-UHFFFAOYSA-N
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Description

3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound with the molecular formula C19H25N3O2 and a molecular weight of 327.428 This compound is characterized by its unique structure, which includes a cyclopentene ring, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves multiple steps, typically starting with the preparation of the cyclopentene and piperidine intermediates. The cyclopropylpyridazine moiety is then introduced through a series of reactions involving cyclization and functional group transformations. The final step involves the coupling of the cyclopentene and piperidine intermediates with the cyclopropylpyridazine moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine include:

  • Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
  • (E)-3-(cyclopent-1-en-1-yl)acrylonitrile
  • (cyclopent-3-en-1-yl)methanamine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, including the cyclopentene, piperidine, and pyridazine moieties. This unique structure may confer specific biological activities or chemical reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c23-19(16-3-1-2-4-16)22-11-9-14(10-12-22)13-24-18-8-7-17(20-21-18)15-5-6-15/h1-2,7-8,14-16H,3-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFYXZYIOVFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4CC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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